

Mechanochemical Synthesis of 2-Aminobenzoxazin-4-ones: A Green and Efficient Approach

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Compound of Interest

Compound Name: 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview and experimental protocol for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The featured method, based on the work of Pattarawarapan and colleagues, utilizes solvent-assisted grinding to achieve a rapid and efficient cyclodehydration of N-substituted anthranilic acid derivatives. This green chemistry approach offers significant advantages over traditional solution-phase syntheses, including dramatically reduced reaction times, minimal solvent usage, and high product yields. The protocol is presented in a clear, step-by-step format, suitable for replication in a laboratory setting.

Introduction

2-Aminobenzoxazin-4-ones are a pivotal scaffold in the synthesis of various biologically active compounds. Traditional methods for their synthesis often involve harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents, which are increasingly

undesirable from both an environmental and economic perspective. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green alternative. This application note details a highly efficient mechanochemical method for the synthesis of 2-aminobenzoxazin-4-ones.

The described method employs a mixer mill to provide the necessary energy for the reaction, proceeding via a solvent-assisted grinding (LAG) mechanism. The key reagents in this transformation are 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent and a catalytic amount of triphenylphosphine (PPh_3). The reaction is remarkably fast, often completing within minutes at room temperature, and affords the desired products in good to excellent yields.

Key Advantages of the Mechanochemical Approach:

- **Speed:** Reactions are typically complete within 1-2 minutes.
- **High Yields:** Good to excellent yields (often exceeding 90%) are achievable.[\[1\]](#)
- **Green Chemistry:** Minimal use of organic solvents aligns with the principles of sustainable chemistry.
- **Mild Conditions:** The reaction proceeds at room temperature without the need for heating.
- **Cost-Effective:** Utilizes inexpensive and readily available reagents.[\[1\]](#)

Experimental Protocol

This protocol is adapted from the method described by Pattarawarapan et al. for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones.

Materials:

- N-Substituted anthranilic acid derivative (starting material)
- 2,4,6-Trichloro-1,3,5-triazine (TCT)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)

- Ethyl acetate (for work-up)
- Mixer mill (e.g., Retsch MM 400 or similar)
- Stainless steel grinding jar (e.g., 10 mL)
- Stainless steel grinding ball (e.g., 10 mm diameter)

Procedure:

- **Reactant Preparation:** In a 10 mL stainless steel grinding jar containing one stainless steel grinding ball (10 mm diameter), add the N-substituted anthranilic acid derivative (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 mmol), triphenylphosphine (PPh₃) (0.1 mmol), and sodium carbonate (2.0 mmol).
- **Solvent Addition:** Add a minimal amount of ethyl acetate (2-3 drops) to the grinding jar.
- **Milling:** Secure the grinding jar in the mixer mill and operate at a frequency of 30 Hz for 1-2 minutes.
- **Work-up:** After milling, transfer the solid mixture from the grinding jar to a suitable flask. Add ethyl acetate and stir to dissolve the product.
- **Purification:** Filter the mixture to remove any insoluble inorganic salts. The filtrate can then be concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to afford the pure 2-aminobenzoxazin-4-one.

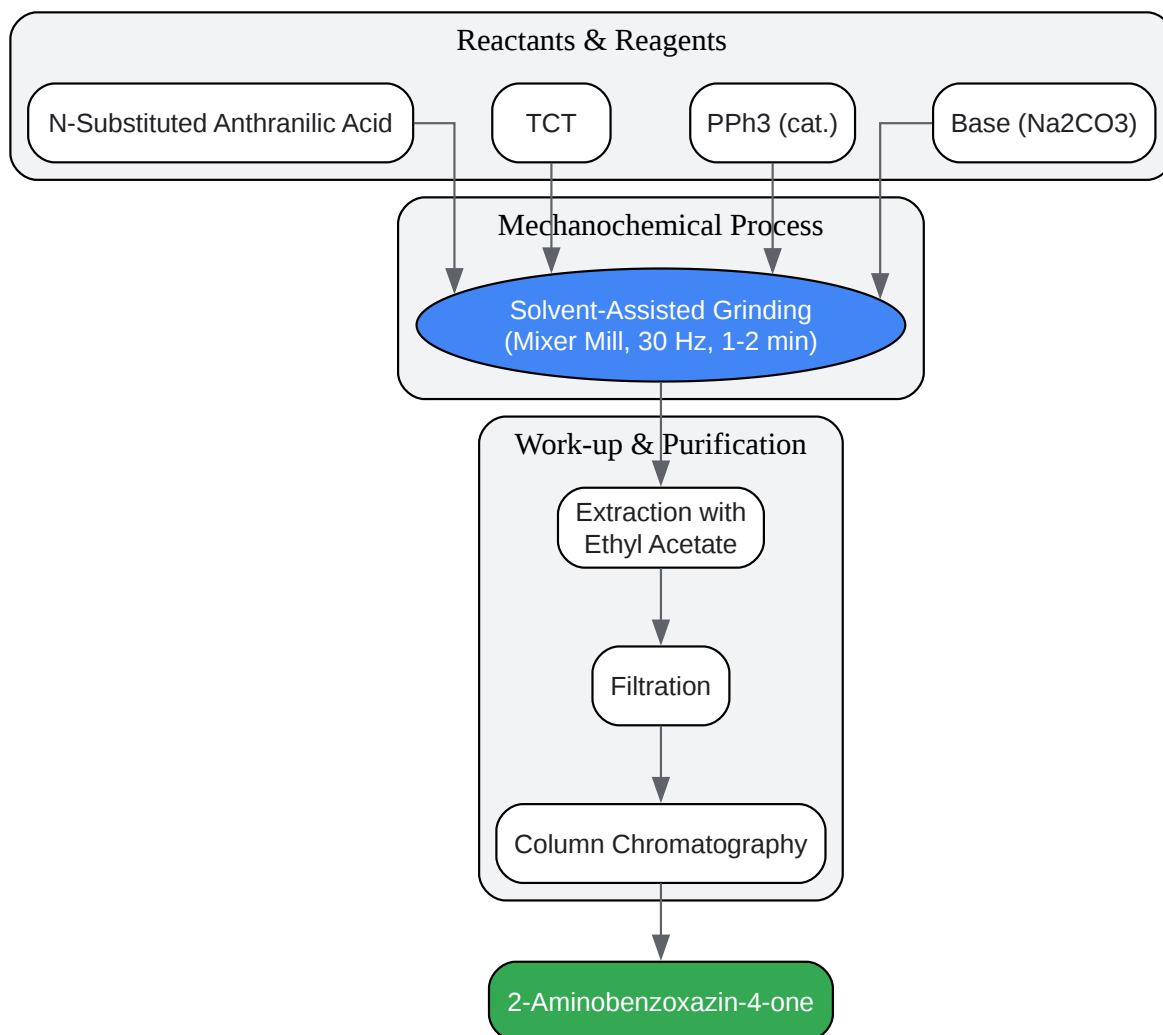
Data Presentation

The following table summarizes the quantitative data for the mechanochemical synthesis of various 2-aminobenzoxazin-4-one derivatives as reported by Pattarawarapan et al.

Entry	N-Substituent	Product	Time (min)	Yield (%)
1	Phenyl	2-(Phenylamino)-4H-benzo[d][1][2]oxazin-4-one	1	95
2	4-Methoxyphenyl	2-((4-Methoxyphenyl)amino)-4H-benzo[d][1][2]oxazin-4-one	1	98
3	4-Chlorophenyl	2-((4-Chlorophenyl)amino)-4H-benzo[d][1][2]oxazin-4-one	1.5	92
4	Benzyl	2-(Benzylamino)-4H-benzo[d][1][2]oxazin-4-one	1	96
5	Butyl	2-(Butylamino)-4H-benzo[d][1][2]oxazin-4-one	1	93

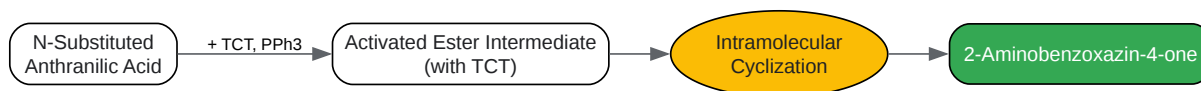
Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed reaction pathway and the general experimental workflow for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones.



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Caption: Experimental workflow for the mechanochemical synthesis.



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Caption: Proposed reaction pathway for the cyclodehydration.

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References

- 1. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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